molecular formula C6H8N6 B1669785 Dametralast CAS No. 71680-63-2

Dametralast

Cat. No.: B1669785
CAS No.: 71680-63-2
M. Wt: 164.17 g/mol
InChI Key: CDMRMPWJHYFXJJ-UHFFFAOYSA-N
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Description

Dametralast is a chemical compound known for its potential therapeutic effects, particularly in preventing bronchospasm and anaphylactic shock. It has shown protective effects in various animal models, including guinea pigs and mice . The compound’s molecular formula is C_15H_14N_2O_2, and it is classified as a small molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dametralast typically involves the reaction of specific aromatic amines with carboxylic acids under controlled conditions. The process may include steps such as nitration, reduction, and esterification to achieve the desired molecular structure. Detailed reaction conditions, including temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are carried out in a continuous or batch process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets pharmaceutical-grade standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms with different pharmacological properties.

    Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Dametralast has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential in treating respiratory conditions and allergic reactions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Dametralast involves the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE), which leads to increased levels of cyclic adenosine monophosphate in cells . This inhibition results in the downregulation of pro-inflammatory factors and upregulation of anti-inflammatory factors, contributing to its protective effects in bronchospasm and anaphylactic shock.

Comparison with Similar Compounds

    Modafinil: A wakefulness-promoting agent with a different mechanism of action, primarily affecting dopamine reuptake.

    Flmodafinil: An analog of modafinil with enhanced potency and selectivity.

    Adrafinil: A prodrug of modafinil, used for similar therapeutic purposes.

Uniqueness of Dametralast: this compound is unique in its specific inhibition of cyclic adenosine monophosphate phosphodiesterase, which distinguishes it from other compounds like modafinil and its analogs that primarily affect dopamine pathways. This unique mechanism makes this compound particularly effective in preventing bronchospasm and anaphylactic shock, setting it apart from other therapeutic agents.

Properties

IUPAC Name

7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-3-2-4-9-5(7)10-6(8)12(4)11-3/h2H,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMRMPWJHYFXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868026
Record name 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71680-63-2
Record name Dametralast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071680632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAMETRALAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16992A3UUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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